2-(4,6-dimethylpyrimidin-2-ylthio)-N-phenylacetamide is a compound that has garnered attention for its potential pharmacological applications, particularly as an inhibitor of human sirtuin 2, which is implicated in various biological processes and diseases, including cancer. This compound belongs to the class of N-phenylacetamide derivatives, which are known for their diverse biological activities.
2-(4,6-dimethylpyrimidin-2-ylthio)-N-phenylacetamide is classified as a thioamide due to the presence of a sulfur atom in its structure. It is also categorized under pyrimidine derivatives, which are known for their roles in pharmacology and biochemistry.
The synthesis of 2-(4,6-dimethylpyrimidin-2-ylthio)-N-phenylacetamide typically involves the following steps:
The molecular formula for 2-(4,6-dimethylpyrimidin-2-ylthio)-N-phenylacetamide is C14H18N4OS. Its structure features a pyrimidine ring substituted with methyl groups and a phenylacetamide moiety linked via a sulfur atom.
The compound can undergo various chemical reactions:
These reactions are significant for modifying the compound's structure to enhance its biological activity or alter its properties for specific applications.
The mechanism of action for 2-(4,6-dimethylpyrimidin-2-ylthio)-N-phenylacetamide primarily involves its interaction with sirtuin enzymes, particularly human sirtuin 2. By binding to the active site of these enzymes, it inhibits their activity, which plays a crucial role in regulating cellular processes such as autophagy and inflammation . This inhibition can lead to increased acetylation of proteins like α-tubulin, affecting cell cycle regulation and potentially offering therapeutic benefits against cancer .
The primary applications of 2-(4,6-dimethylpyrimidin-2-ylthio)-N-phenylacetamide include:
The duality of Sirtuin 2 in cancer pathogenesis—exhibiting both tumor-suppressive and oncogenic functions—reflects its context-dependent roles. In breast cancer, Sirtuin 2 maintains genomic stability by deacetylating coactivators (Cdh1, Cdc20) of the anaphase-promoting complex/cyclosome, thereby preventing centrosome amplification and aneuploidy. Sirtuin 2 deficiency promotes spontaneous mammary tumors in aging murine models [3] [6]. Conversely, Sirtuin 2 overexpression in hepatocellular carcinoma drives epithelial-mesenchymal transition via protein kinase B deacetylation, activating glycogen synthase kinase-3β/β-catenin signaling [5]. In non-small cell lung cancer, Sirtuin 2 stabilizes c-Myc oncoprotein by inhibiting its ubiquitin-mediated degradation, fueling tumor proliferation [10]. Sirtuin 2 further influences cancer metabolism by modulating ATP-citrate lyase activity in lipid synthesis and phosphoenolpyruvate carboxykinase 1 in gluconeogenesis [9].
The metabolic and epigenetic dependencies of cancer cells create therapeutic vulnerabilities exploitable through Sirtuin 2 inhibition. In breast cancer models, genetic ablation of Sirtuin 2 induces synthetic lethality in c-Myc-overexpressing cells, correlating with reduced tumor growth and metastasis [6] [10]. Similarly, Sirtuin 2 inhibition in hepatocellular carcinoma suppresses energy metabolism by downregulating lactate dehydrogenase A, impairing invasive potential [3]. The isoform selectivity of Sirtuin 2 inhibitors is critical, as off-target effects on Sirtuin 1 (involved in DNA repair) or Sirtuin 3 (regulating oxidative stress) could compromise therapeutic efficacy [1] [5].
Early Sirtuin 2 inhibitors (e.g., AGK2, cambinol) suffered from limited potency (half-maximal inhibitory concentration >10 μM) and poor selectivity. SirReal inhibitors represented a breakthrough by exploiting a hydrophobic binding pocket adjacent to Sirtuin 2’s catalytic domain, achieving 38-fold selectivity over Sirtuin 1 [7]. Subsequent structure-based optimization yielded thiomyristoyl lysine derivatives that covalently trap nicotinamide adenine dinucleotide in the active site, yielding submicromolar potency [10]. Despite these advances, the clinical translation of Sirtuin 2 inhibitors remains challenged by insufficient bioavailability and undefined biomarkers for patient stratification [1] [4].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1